molecular formula C11H16ClF2N5 B12229346 1-[1-(difluoromethyl)-1H-pyrazol-3-yl]-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]methanamine

1-[1-(difluoromethyl)-1H-pyrazol-3-yl]-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]methanamine

Cat. No.: B12229346
M. Wt: 291.73 g/mol
InChI Key: JECXQIKKXXHOQE-UHFFFAOYSA-N
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Description

1-[1-(difluoromethyl)-1H-pyrazol-3-yl]-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]methanamine is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of difluoromethyl and dimethyl groups in its structure enhances its chemical stability and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(difluoromethyl)-1H-pyrazol-3-yl]-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]methanamine typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the difluoromethyl group: This step often involves the use of difluoromethylating agents such as diethylaminosulfur trifluoride.

    Coupling of the pyrazole rings: The final step involves coupling the two pyrazole rings through a methylene bridge, which can be achieved using formaldehyde or other methylene donors under basic conditions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions: 1-[1-(difluoromethyl)-1H-pyrazol-3-yl]-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluoromethyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products:

    Oxidation: Formation of corresponding pyrazole carboxylic acids.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

1-[1-(difluoromethyl)-1H-pyrazol-3-yl]-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]methanamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential drug candidate due to its stability and bioactivity.

    Industry: Used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 1-[1-(difluoromethyl)-1H-pyrazol-3-yl]-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]methanamine involves its interaction with specific molecular targets in biological systems. The difluoromethyl group enhances its binding affinity to enzymes and receptors, while the pyrazole rings provide structural stability. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

  • 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
  • Isoxazole, 3-[[[5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl]thio]-4,5-dihydro-5,5-dimethyl-

Comparison: 1-[1-(difluoromethyl)-1H-pyrazol-3-yl]-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]methanamine is unique due to its specific combination of difluoromethyl and dimethyl groups, which enhance its chemical stability and biological activity compared to similar compounds. The presence of two pyrazole rings also provides additional sites for chemical modification, making it a versatile compound for various applications.

Properties

Molecular Formula

C11H16ClF2N5

Molecular Weight

291.73 g/mol

IUPAC Name

1-[1-(difluoromethyl)pyrazol-3-yl]-N-[(1,3-dimethylpyrazol-4-yl)methyl]methanamine;hydrochloride

InChI

InChI=1S/C11H15F2N5.ClH/c1-8-9(7-17(2)15-8)5-14-6-10-3-4-18(16-10)11(12)13;/h3-4,7,11,14H,5-6H2,1-2H3;1H

InChI Key

JECXQIKKXXHOQE-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1CNCC2=NN(C=C2)C(F)F)C.Cl

Origin of Product

United States

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